Cas no 18461-55-7 (2-methyl-4,6-dinitrophenyl acetate)

2-methyl-4,6-dinitrophenyl acetate structure
18461-55-7 structure
Product Name:2-methyl-4,6-dinitrophenyl acetate
CAS No:18461-55-7
MF:C9H8N2O6
MW:240.169622421265
CID:907195
PubChem ID:29079
Update Time:2025-04-19

2-methyl-4,6-dinitrophenyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4,6-dinitrophenyl acetate
    • o-Cresol, 4,6-dinitro-, acetate
    • (2-methyl-4,6-dinitrophenyl) acetate
    • Acetic acid 2-methyl-4,6-dinitrophenyl ester
    • Phenol, 2-methyl-4,6-dinitro, acetate
    • Phenol,6-dinitro-, acetate (ester)
    • Acetic acid, 4,6-dinitro-o-cresyl ester
    • BRN 1994636
    • Phenol, 2-methyl-4,6-dinitro-, acetate (ester)
    • Y7LFF4L39L
    • SCHEMBL9243462
    • o-Cresol,6-dinitro-, acetate (ester)
    • 2,4-Dinitro-6-methylphenyl acetate
    • 4,6-Dinitro-2-methylphenylacetate
    • 18461-55-7
    • 4,6-Dinitro-o-cresol acetate
    • NSC 406132
    • NSC406132
    • 4,6-Dinitro-o-kresylester kyseliny octove [Czech]
    • 4,6-Dinitro-o-kresylester kyseliny octove
    • NSC-406132
    • o-Cresol, 4,6-dinitro-, acetate (ester)
    • DNOK-acetat
    • DTXSID90939850
    • 4,6-Dinitro-o-tolylester kyseliny octove [Czech]
    • 4,6-Dinitro-o-tolylester kyseliny octove
    • DNOK-acetat [Czech]
    • 3-06-00-01278 (Beilstein Handbook Reference)
    • OEMKFZGDLXBFNO-UHFFFAOYSA-N
    • Inchi: 1S/C9H8N2O6/c1-5-3-7(10(13)14)4-8(11(15)16)9(5)17-6(2)12/h3-4H,1-2H3
    • InChI Key: OEMKFZGDLXBFNO-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C(=CC(=CC=1C)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 240.03824
  • Monoisotopic Mass: 240.03823598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.5190 (rough estimate)
  • Boiling Point: 382.88°C (rough estimate)
  • Refractive Index: 1.5600 (estimate)
  • PSA: 112.58
  • LogP: 2.78310
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